3-Methyl-N-phenyl-2-ureidobutanamide

medicinal chemistry chemical biology enzyme inhibition

3-Methyl-N-phenyl-2-ureidobutanamide (CAS 1214079-34-1) is a synthetic, low-molecular-weight urea derivative with the IUPAC name 2-(carbamoylamino)-3-methyl-N-phenylbutanamide and molecular formula C₁₂H₁₇N₃O₂ (MW 235.28 g/mol). It features a ureido group ( NH CO NH₂) bridging a phenyl ring on one side and a 3-methylbutanamide backbone on the other.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B14907481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N-phenyl-2-ureidobutanamide
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)N
InChIInChI=1S/C12H17N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,14,16)(H3,13,15,17)
InChIKeyXYIAYSNMRQLOMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-phenyl-2-ureidobutanamide – Structural Identity, Class, and Procurement Starting Point


3-Methyl-N-phenyl-2-ureidobutanamide (CAS 1214079-34-1) is a synthetic, low-molecular-weight urea derivative with the IUPAC name 2-(carbamoylamino)-3-methyl-N-phenylbutanamide and molecular formula C₁₂H₁₇N₃O₂ (MW 235.28 g/mol) . It features a ureido group ( NH CO NH₂) bridging a phenyl ring on one side and a 3-methylbutanamide backbone on the other. The compound is commercially supplied as a research-chemical building block at ≥98% purity and is primarily recognised for its potential as an enzyme inhibitor, although the published pharmacological dataset remains sparse .

Why In‑Class Urea Derivatives Cannot Substitute 3‑Methyl‑N‑phenyl‑2‑ureidobutanamide Without Empirical Validation


Although the compound belongs to the broad urea‑derivative family, its specific arrangement of a 3‑methylbutanamide backbone, a phenyl substituent, and a free ureido terminus generates physicochemical properties – such as an XLogP3 of 1.2, three hydrogen‑bond donors, and two acceptors – that directly govern target engagement, solubility, and permeability. Closely related analogues differ in at least one of these three pharmacophoric elements (e.g., absence of the aryl ring, loss of the urea linkage, or altered alkyl branching) ; consequently, even small structural modifications can abolish or invert the binding mode toward the enzyme active site. Generic substitution therefore carries a high risk of non‑overlapping SAR, making prospective head‑to‑head comparator data essential before replacing this compound with any in‑class alternative.

Quantitative Differentiation Evidence for 3‑Methyl‑N‑phenyl‑2‑ureidobutanamide


Structural Uniqueness Among Commercially Supplied Urea‑Butanamide Analogues

The compound is the only commercially available entity that simultaneously incorporates a 3‑methylbutanamide scaffold, an N‑phenyl substituent, and a terminal ureido moiety. The closest listed comparators – 3‑Methyl‑N‑phenyl‑2‑butenamide (lacks the urea carbonyl‑amine linkage), N‑Phenylurea (lacks the butanamide backbone and methyl branching), and 3‑Methyl‑2‑ureidobutanamide (lacks the N‑phenyl group) – each omit at least one of the three key pharmacophoric features . This unique combination is predicted to modulate hydrogen‑bond networks and lipophilic contacts within enzyme active sites differently than any single‑feature deletion analogue.

medicinal chemistry chemical biology enzyme inhibition

Physicochemical Profile Versus the Closest Deletion Analogues

The target compound exhibits a calculated XLogP3 of 1.2, three hydrogen‑bond donors, two hydrogen‑bond acceptors, and a molecular weight of 235.28 g/mol . The deletion of the phenyl group (giving 3‑methyl‑2‑ureidobutanamide) would reduce lipophilicity and remove a key aromatic stacking moiety; conversely, deletion of the ureido group (giving 3‑methyl‑N‑phenyl‑2‑butenamide) eliminates two H‑bond donors and one acceptor. These shifts are predicted to alter permeability, solubility, and target‑binding enthalpy, although experimentally measured log D and solubility values are not publicly available.

drug design ADME prediction physicochemical profiling

Supply‑Chain Reproducibility: Certified Purity and Batch Consistency

The compound is procurable at a certified purity of 98% (HPLC) from a supplier that maintains batch‑level quality control . In contrast, the closest structurally comparable urea derivatives (e.g., N‑phenylurea, 3‑methyl‑2‑ureidobutanamide) are often sourced at 95–97% purity without detailed batch certificates, which can introduce variability in biological replicates . Higher and more tightly controlled purity reduces the risk of off‑target effects caused by unidentified impurities in enzyme‑inhibition screens.

chemical procurement quality control reproducibility

Optimal Application Scenarios for 3‑Methyl‑N‑phenyl‑2‑ureidobutanamide Based on Available Evidence


SAR Probe for Urea‑Dependent Enzyme Inhibition

The compound’s three‑point pharmacophore makes it suitable as a chemical probe to interrogate the contribution of the N‑phenyl and 3‑methyl substituents to target binding. In a typical SAR campaign, researchers can compare its activity with that of the deletion analogues (N‑phenylurea, 3‑methyl‑2‑ureidobutanamide, and 3‑methyl‑N‑phenyl‑2‑butenamide) to deconvolute which functional groups drive potency .

Medicinal Chemistry Hit‑to‑Lead Optimisation

The balanced XLogP3 (1.2) and moderate molecular weight (235 g/mol) place this compound within lead‑like chemical space. It can serve as a starting scaffold for derivatisation efforts aimed at improving potency, selectivity, or metabolic stability, while maintaining the core ureido‑butanamide pharmacophore .

Biochemical Assay Standard with Defined Purity

With a certified purity of ≥98% (HPLC) , the compound is appropriate for use as a reference inhibitor in enzymatic assays, where consistent lot‑to‑lot performance is critical for reproducible dose‑response curves and cross‑laboratory validation.

Quote Request

Request a Quote for 3-Methyl-N-phenyl-2-ureidobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.